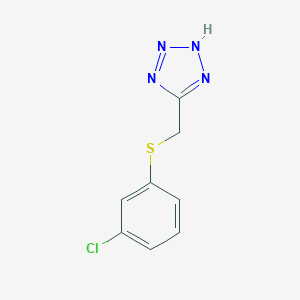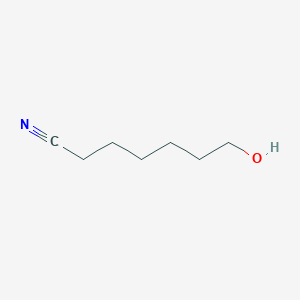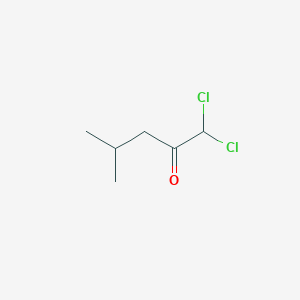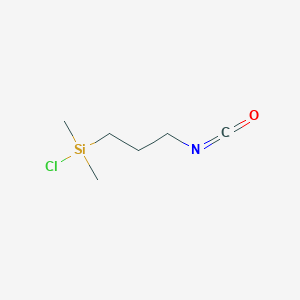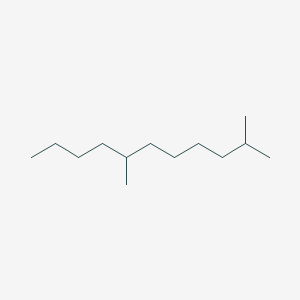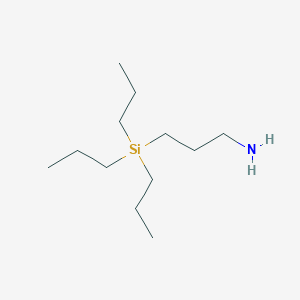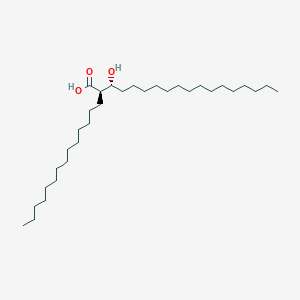
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid, commonly known as 3-hydroxy-2-tetradecyloctadecanoic acid (3HOTE), is a type of fatty acid that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is complex and not fully understood. However, it is believed that (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid acts by regulating the expression of certain genes involved in lipid metabolism and inflammation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may act by modulating the activity of certain enzymes involved in lipid metabolism and oxidative stress.
Effets Biochimiques Et Physiologiques
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have a number of biochemical and physiological effects, including promoting lipid oxidation, reducing inflammation, modulating immune function, and reducing oxidative stress. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to have potential anti-tumor properties, although more research is needed to fully understand this effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments is its unique chemical structure, which allows for precise control over experimental conditions. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is relatively easy to synthesize and has a wide range of potential applications in scientific research. However, there are also limitations to using (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid in lab experiments, including the need for specialized equipment and expertise, as well as potential safety concerns.
Orientations Futures
There are many potential future directions for research on (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. One area of research that holds promise is in the development of new therapies for lipid metabolism disorders, such as obesity and diabetes. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid may have potential applications in the treatment of inflammatory diseases, such as arthritis and asthma. Finally, further research is needed to fully understand the anti-tumor properties of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its potential use in cancer therapy.
Conclusion:
In conclusion, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid is a unique fatty acid with potential applications in a wide range of scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid and its role in promoting human health and well-being.
Méthodes De Synthèse
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid from other compounds, while enzymatic synthesis uses enzymes to catalyze the synthesis of (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Microbial synthesis involves the use of microorganisms, such as bacteria or fungi, to produce (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid. Each method has its advantages and disadvantages, and the choice of synthesis method will depend on the specific research application.
Applications De Recherche Scientifique
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of lipid metabolism, where (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been shown to play a role in regulating lipid metabolism and promoting lipid oxidation. Additionally, (2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid has been studied for its potential anti-inflammatory and anti-tumor properties, as well as its role in modulating immune function and oxidative stress.
Propriétés
Numéro CAS |
18951-35-4 |
|---|---|
Nom du produit |
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid |
Formule moléculaire |
C32H64O3 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
(2R,3R)-3-hydroxy-2-tetradecyloctadecanoic acid |
InChI |
InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35)/t30-,31-/m1/s1 |
Clé InChI |
CUEQHYJSSUSIFI-FIRIVFDPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC[C@H]([C@@H](CCCCCCCCCCCCCC)C(=O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O |
Autres numéros CAS |
18951-35-4 |
Synonymes |
corynomycolic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



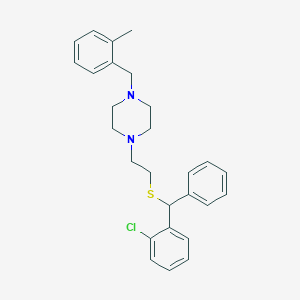
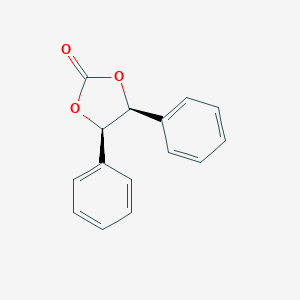
![Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester](/img/structure/B102331.png)
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
